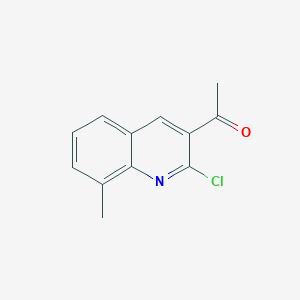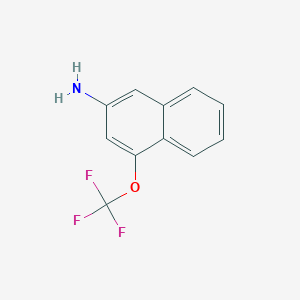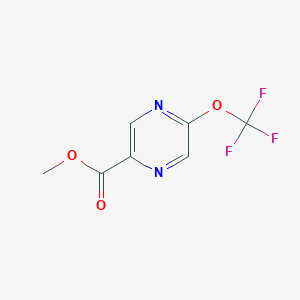
3-Chloro-5-(cyclohexylmethoxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンは、分子式 C11H15ClN2O を持つ複素環式化合物です。これはピリダジンの誘導体であり、ピリダジン環の3位に塩素原子、5位にシクロヘキシルメトキシ基が存在することを特徴としています。
2. 製法
合成経路と反応条件
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、3-クロロピリダジンの調製から始まります。
置換反応: 3-クロロピリダジンは、炭酸カリウムなどの塩基の存在下で、シクロヘキシルメタノールとの求核置換反応を受けます。この反応は、置換を促進するために、ジメチルホルムアミドなどの非プロトン性溶媒中で高温で行われます。
精製: 次に、再結晶化またはカラムクロマトグラフィーなどの技術を使用して、生成物を精製し、高純度の目的化合物を得ます。
工業的生産方法
工業的な環境では、3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンの生産は、効率と収率を高めるために、連続フロープロセスを伴う場合があります。自動化された反応器とリアルタイム監視システムの使用は、生産プロセスの品質とスケーラビリティを常に保証します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclohexylmethoxy)pyridazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloropyridazine.
Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with cyclohexylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
反応の種類
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、ヒドロキシル基やカルボニル基などの官能基を導入できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、化合物を対応する還元型に変換できます。
置換: 3位にある塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは触媒の存在下での過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: ヒドロキシルまたはカルボニル誘導体の生成。
還元: 還元されたピリダジン誘導体の生成。
置換: さまざまな官能基を持つ置換されたピリダジン誘導体の生成。
4. 科学研究への応用
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンは、いくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発における医薬品中間体としての可能性について調査されています。
工業: 農薬やその他の工業用化学品の開発に使用されます。
科学的研究の応用
3-Chloro-5-(cyclohexylmethoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合することにより、それらの活性を調節する可能性があります。正確な分子標的および経路は、特定の用途と研究されている生物学的システムによって異なります。
6. 類似の化合物との比較
類似の化合物
3-クロロ-5-(メトキシメチル)ピリダジン: 構造は類似していますが、シクロヘキシルメトキシ基ではなくメトキシメチル基があります。
3-クロロ-5-(フェノキシメチル)ピリダジン: 構造は類似していますが、シクロヘキシルメトキシ基ではなくフェノキシメチル基があります。
3-クロロ-5-(エトキシメチル)ピリダジン: 構造は類似していますが、シクロヘキシルメトキシ基ではなくエトキシメチル基があります。
独自性
3-クロロ-5-(シクロヘキシルメトキシ)ピリダジンは、シクロヘキシルメトキシ基の存在により独特であり、異なる物理化学的特性と潜在的な生物活性を与えています。この独自性により、さまざまな研究および工業的な用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-Chloro-5-(methoxymethyl)pyridazine: Similar structure but with a methoxymethyl group instead of a cyclohexylmethoxy group.
3-Chloro-5-(phenoxymethyl)pyridazine: Similar structure but with a phenoxymethyl group instead of a cyclohexylmethoxy group.
3-Chloro-5-(ethoxymethyl)pyridazine: Similar structure but with an ethoxymethyl group instead of a cyclohexylmethoxy group.
Uniqueness
3-Chloro-5-(cyclohexylmethoxy)pyridazine is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1346691-31-3 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
3-chloro-5-(cyclohexylmethoxy)pyridazine |
InChI |
InChI=1S/C11H15ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
InChIキー |
FNSHIWSEVBIKBA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=CC(=NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
